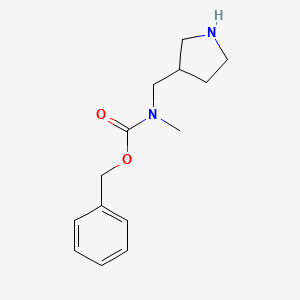

Benzyl methyl(pyrrolidin-3-ylmethyl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

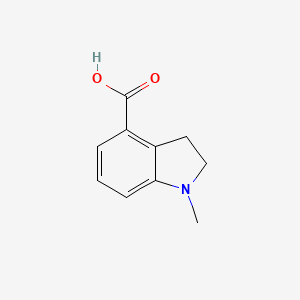

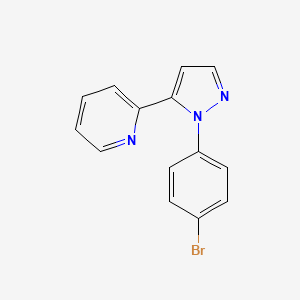

Benzyl methyl(pyrrolidin-3-ylmethyl)carbamate is a chemical compound . Its IUPAC name is benzyl methyl (3-pyrrolidinylmethyl)carbamate .

Molecular Structure Analysis

The molecular formula of this compound is C14H20N2O2 . The InChI code is 1S/C14H20N2O2/c1-16(10-13-7-8-15-9-13)14(17)18-11-12-5-3-2-4-6-12/h2-6,13,15H,7-11H2,1H3 .Physical And Chemical Properties Analysis

This compound has a molecular weight of 248.32 . It is a solid at ambient temperature .科学的研究の応用

1. Structural Properties and Applications

(Weber et al., 1995) examined the structural properties of a compound similar to Benzyl methyl(pyrrolidin-3-ylmethyl)carbamate, providing insights into its potential applications in synthetic organic chemistry. The study's focus on the absolute configurations and intramolecular interactions may be relevant for the design and synthesis of related compounds.

2. Role in Anticancer Drug Synthesis

(Zhang et al., 2018) reported on the synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde, an important intermediate for small molecule anticancer drugs. This research highlights the role of related pyrrolidine derivatives in the development of new treatments for cancer.

3. Selective Ring-Opening Reactions

(Yu et al., 2017) demonstrated that N-alkyl pyrrolidines, like this compound, can undergo selective ring-opening reactions with chloroformates. This study provides valuable insights into the reactivity and potential applications of pyrrolidine derivatives in synthetic chemistry.

4. Synthesis and Biological Activity

(Mattocks, 1974) focused on the synthesis of various pyrrolidine derivatives, exploring their potential biological activities. This research contributes to understanding the synthetic pathways and possible applications of pyrrolidine-based compounds in biology and medicine.

5. Cholinesterase Inhibition

(Pizova et al., 2017) investigated the inhibitory effects of benzyl (2S)-2-(arylcarbamoyl)pyrrolidine-1-carboxylates on acetylcholinesterase and butyrylcholinesterase. This research could have implications for the therapeutic applications of similar pyrrolidine carbamates in neurodegenerative diseases.

6. Organocatalysis in Asymmetric Reactions

(Mondal & Bhowmick, 2018) and (Kaur et al., 2018) demonstrated the use of pyrrolidine-based carbamates in catalyzing asymmetric Michael addition reactions. These studies suggest potential applications of this compound in organic synthesis and catalysis.

7. Surface Functionalization of Carbon Nanotubes

(Paiva et al., 2010) explored the functionalization of carbon nanotubes using a pyrrolidine derivative, indicating potential applications in nanotechnology and materials science.

8. Selective Noradrenaline Reuptake Inhibitors

(Fish et al., 2008) identified pyrrolidin-3-amine derivatives as selective noradrenaline reuptake inhibitors, suggesting possible pharmacological uses of related compounds in neuropsychiatric disorders.

9. Synthesis and Binding Affinity

(Pinna et al., 1995) synthesized pyrrolidin-1-ylmethyl derivatives to study their binding affinity, providing a basis for understanding the interaction of similar compounds with biological targets.

Safety and Hazards

特性

IUPAC Name |

benzyl N-methyl-N-(pyrrolidin-3-ylmethyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-16(10-13-7-8-15-9-13)14(17)18-11-12-5-3-2-4-6-12/h2-6,13,15H,7-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPQDOUKRHNPOQO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1CCNC1)C(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40696724 |

Source

|

| Record name | Benzyl methyl[(pyrrolidin-3-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40696724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1245649-33-5 |

Source

|

| Record name | Benzyl methyl[(pyrrolidin-3-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40696724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Benzoyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B596863.png)